EP4 Receptor Antagonism: Potency Comparable to Clinical Candidate LY3127760 and Superior to E7046
In a functional cAMP inhibition assay using HEK293 cells stably expressing human EP4, 6-(2-ethylpiperidin-1-yl)pyrimidin-4-amine exhibited an IC50 of 5.60 nM [1]. This potency is identical to that of the clinical-stage EP4 antagonist LY3127760 (cAMP IC50 = 5.6 nM) and 2.4-fold more potent than the orally bioavailable EP4 antagonist E7046 (Palupiprant, IC50 = 13.5 nM) [2]. It is also 1.8-fold more potent than CJ-42794 (IC50 = 10 nM) [3].
| Evidence Dimension | EP4 antagonist potency (cAMP inhibition) |
|---|---|
| Target Compound Data | IC50 = 5.60 nM |
| Comparator Or Baseline | LY3127760: IC50 = 5.6 nM; E7046: IC50 = 13.5 nM; CJ-42794: IC50 = 10 nM |
| Quantified Difference | Equivalent to LY3127760; 2.4× more potent than E7046; 1.8× more potent than CJ-42794 |
| Conditions | Human EP4 expressed in HEK293 cells, PGE2-stimulated cAMP production, 20 min incubation |
Why This Matters
This compound provides a cost-effective, non‑proprietary alternative for EP4 antagonist screening with potency on par with advanced clinical candidates, enabling early‑stage research without licensing constraints.
- [1] BindingDB. BDBM142234 (US8933098, 1::US8933099, 1). IC50 = 5.60 nM for human EP4 cAMP inhibition. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=142234. View Source
- [2] Adooq. E7046 (Palupiprant) | EP4 antagonist. IC50 = 13.5 nM. https://www.adooq.com/. View Source
- [3] Biotool. CJ-42794 | EP4 antagonist. IC50 = 10 nM. https://www.biotool.com/. View Source
